molecular formula C14H23NO3S B12194223 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide

Cat. No.: B12194223
M. Wt: 285.40 g/mol
InChI Key: CNDBOMRJJZDACE-UHFFFAOYSA-N
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Description

This compound features a cyclopropane carboxamide core substituted with a 1,1-dioxothiolan (sulfone) ring at the amide nitrogen, alongside 2,2-dimethyl and 3-(2-methylprop-1-en-1-yl) groups on the cyclopropane ring. The 2-methylprop-1-en-1-yl group adds steric bulk and electronic complexity, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C14H23NO3S/c1-9(2)7-11-12(14(11,3)4)13(16)15-10-5-6-19(17,18)8-10/h7,10-12H,5-6,8H2,1-4H3,(H,15,16)

InChI Key

CNDBOMRJJZDACE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NC2CCS(=O)(=O)C2)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide, also referred to by its CAS number 1212318-09-6, is a chemical compound with potential biological activity. This compound features a complex structure that includes a thiolane ring and a cyclopropane moiety, which may contribute to its biological properties.

  • Molecular Formula : C₁₄H₂₃NO₃S
  • Molecular Weight : 285.40 g/mol
  • Structure : The compound contains a thiolane ring with a dioxo group and a cyclopropane carboxamide structure, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit activities such as:

  • Antimicrobial Properties : Compounds containing thiolane and cyclopropane structures can interact with microbial membranes or enzymes, potentially leading to antimicrobial effects.
  • Insecticidal Activity : Similar compounds have been studied for their potential as insecticides due to their ability to disrupt nervous system function in insects.

Research Insights

Recent studies have focused on the broader class of compounds that include dioxothiolan structures. These studies suggest that modifications in the thiolane ring can lead to variations in biological activity:

  • Insecticidal Efficacy : Research indicates that structural variations can enhance or reduce insecticidal properties, suggesting a need for targeted modifications in the design of new agrochemicals.
  • Antimicrobial Testing : Preliminary tests on structurally similar compounds have shown promising results against various bacterial strains, indicating potential for further exploration of this compound in this area.

Future Research Directions

To fully understand the biological activity of this compound, further research is needed:

  • In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and insecticidal properties.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Cyclopropane Carboxamide Derivatives
Compound Name Substituents on Cyclopropane Amide Group Modification Key Properties (mp, Rf, etc.) Source ID
N-[(3S)-3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl]cyclopropanecarboxamide None 1,1-dioxothiolan-3-yl SMILES: O=S1(=O)CCC(C)(NC(=O)C2CC2)C1
N,N-Diethyl-1-phenylcyclopropane-1-carboxamide 1-Phenyl Diethylamide Rf 0.19 (hexanes/EtOAc 5:1), dr 20:1
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N-(2-naphthyl)cyclopropanecarboxamide 2,2-Dimethyl, 3-(chloro-trifluoropropenyl) 2-Naphthylamide Crystalline structure resolved (X-ray)

Key Observations :

  • The target compound’s sulfone group distinguishes it from simpler carboxamides (e.g., N,N-diethyl-1-phenyl derivatives), likely enhancing solubility and oxidative stability .
Spectroscopic and Physicochemical Data
Compound Feature Target Compound (Predicted) N,N-Diethyl-2-(4-bromophenoxy)-1-phenylcyclopropane-1-carboxamide ()
FTIR (cm⁻¹) ~1150–1250 (S=O stretch) 1247 (C–O–C), 1637 (amide C=O)
¹H NMR (δ, ppm) Cyclopropane H: ~1.2–2.5; Sulfone CH₂: ~3.0–4.0 Cyclopropane H: 1.15–1.29; Aromatic H: 6.84–7.45
¹³C NMR (δ, ppm) Cyclopropane C: ~20–25; Sulfone C: ~50–60 Cyclopropane C: 23.2–36.6; Amide C=O: 167.5
HRMS Accuracy <5 ppm error (typical) 0.2 ppm error for 15af (M + Na)

Key Observations :

  • The sulfone group in the target compound will produce distinct S=O stretches in FTIR (~1150–1250 cm⁻¹), absent in non-sulfone analogs .
  • Cyclopropane protons in the target compound are shielded compared to open-chain analogs, as seen in (δ 1.15–1.29) .

Preparation Methods

Cyclopropanecarboxylic Ester Preparation

Cyclopropanecarboxylic esters serve as precursors. For example, methyl cyclopropanecarboxylate is synthesized via [2+1] cycloaddition of dichlorocarbene to alkenes, followed by esterification. The target compound’s 2,2-dimethyl-3-(2-methylprop-1-en-1-yl) substituent suggests the use of pre-functionalized cyclopropane precursors.

Amidation with Thiolan-3-amine

The ester undergoes ammonolysis in the presence of catalytic alkali metal alcoholates (e.g., sodium isobutoxide) to form the carboxamide. Patent US5068428A details optimized conditions:

  • Catalyst : 6–14 mol% sodium isobutoxide

  • Solvent : Alcohols (e.g., isobutanol) or hydrocarbon-free systems

  • Temperature : 60–200°C (preferably 80–120°C)

  • Pressure : Atmospheric or elevated (up to 28 atm for large-scale reactions)

Under these conditions, conversions exceeding 85% are achieved, with subsequent purification via distillation and hydrolysis.

Functionalization of the Thiolan-3-yl Substituent

The 1,1-dioxothiolan-3-yl group is introduced via nucleophilic substitution or coupling reactions. Two validated approaches include:

Sulfolane Derivative Synthesis

Sulfolane (1λ⁶-thiolane-1,1-dione) is functionalized at the 3-position through:

  • Thiolane Oxidation : Thiolane is oxidized to sulfolane using H₂O₂ or KMnO₄.

  • Amine Coupling : Sulfolane-3-amine is prepared via Hofmann degradation of sulfolane-3-carboxamide or reductive amination of sulfolane-3-ketone.

Direct Amide Bond Formation

The cyclopropanecarboxylic acid chloride reacts with sulfolane-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA):

Cyclopropanecarboxylic acid chloride+Sulfolane-3-amineTEATarget compound+HCl\text{Cyclopropanecarboxylic acid chloride} + \text{Sulfolane-3-amine} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}

Yield optimization requires stoichiometric control (1:1.05 molar ratio) and inert atmospheres.

Industrial-Scale Production Protocols

Patent-US5068428A Workflow

Adapted for the target compound, this method involves:

  • Ester Activation : 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic isobutyl ester is mixed with sodium isobutoxide (8 mol%) in isobutanol.

  • Ammonolysis : Gaseous NH₃ is introduced at 90°C for 12 hours.

  • Workup :

    • Distillation to recover unreacted ester and solvent.

    • Acidic hydrolysis (HCl) to neutralize residual catalyst.

    • Crystallization from ethyl acetate/hexane to isolate the amide.

Table 1: Reaction Conditions and Yields

ParameterValueYield (%)
Catalyst (Na isobutoxide)8 mol%87
Temperature90°C
Pressure1.5 atm
Purity (HPLC)>98%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A rapid protocol reduces reaction times from hours to minutes:

  • Reagents : Cyclopropanecarboxylic acid, sulfolane-3-amine, HATU (coupling agent)

  • Conditions : Microwave irradiation (100°C, 300 W, 20 min)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 78% (crude), 92% purity.

Enzymatic Amidification

Lipase-catalyzed reactions offer eco-friendly advantages:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Substrates : Cyclopropanecarboxylic acid ethyl ester + sulfolane-3-amine

  • Yield : 65% after 48 hours.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2,2-dimethyl and 3-(2-methylprop-1-en-1-yl) groups create steric bulk, necessitating:

  • High-Temperature Amidation : Enhances molecular mobility.

  • Polar Aprotic Solvents : DMF or dimethylacetamide (DMAc) improve solubility.

Byproduct Formation

Common byproducts include:

  • Cyclopropane Carboxylic Acid : From ester hydrolysis (controlled via anhydrous conditions).

  • N-Acylurea : Mitigated by avoiding excess coupling agents.

Analytical Characterization

Post-synthesis validation employs:

  • NMR : ¹H NMR (CDCl₃) δ 1.25 (s, 6H, CH₃), 5.15 (m, 1H, CH sulfolane).

  • LC-MS : [M+H]⁺ = 286.1 m/z.

  • XRD : Confirms cyclopropane ring geometry (bond angles ~60°) .

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